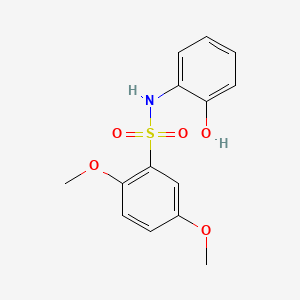![molecular formula C15H29ClN2O2 B2672440 Tert-butyl 3-propan-2-yl-2,7-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride CAS No. 2138023-67-1](/img/structure/B2672440.png)
Tert-butyl 3-propan-2-yl-2,7-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-propan-2-yl-2,7-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride is a chemical compound with the CAS Number: 929302-18-1 . It has a molecular weight of 262.78 . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-8-12(9-14)4-6-13-7-5-12;/h13H,4-9H2,1-3H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm^3 . Its boiling point is 319.4±42.0 °C at 760 mmHg . The vapor pressure is 0.0±0.7 mmHg at 25°C . The compound has a molar refractivity of 62.9±0.4 cm^3 . It has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Scientific Research Applications
Conformational Analysis and Peptide Synthesis
The compound has been used in the synthesis of constrained surrogates for Pro-Leu and Gly-Leu dipeptides. Fernandez et al. (2002) synthesized derivatives for use in peptide synthesis. Their research also involved the synthesis of tripeptide analogues that are mimetics of gamma-turns or distorted type II beta-turns, relevant in the study of tachykinins (Fernandez et al., 2002).
Spirocyclic Compound Synthesis
Moskalenko and Boev (2012) developed a procedure for synthesizing spirocyclic 3-oxotetrahydrofurans, which are potentially biologically active heterocyclic compounds. This involved the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal (Moskalenko & Boev, 2012).
Supramolecular Arrangements
Graus et al. (2010) described the preparation of derivatives related to tert-butyl 3-propan-2-yl-2,7-diazaspiro[3.5]nonane-2-carboxylate and discussed the relationship between molecular and crystal structures. This research highlights the role of substituents in supramolecular arrangements (Graus et al., 2010).
Aromatic Chemistry and Olfactory Properties
Kraft et al. (2005) synthesized derivatives of tert-butyl 3-propan-2-yl-2,7-diazaspiro[3.5]nonane-2-carboxylate, focusing on their olfactory properties. This research contributes to the understanding of aroma chemistry and the synthesis of compounds with specific sensory characteristics (Kraft, Popaj, & Abate, 2005).
Quinoxalines Synthesis
Attanasi et al. (2001) utilized tert-butyl 3-propan-2-yl-2,7-diazaspiro[3.5]nonane-2-carboxylate derivatives for the synthesis of quinoxalines, demonstrating the compound's utility in organic synthesis and heterocyclic chemistry (Attanasi et al., 2001).
Key Intermediate in Rho–Kinase Inhibitor Synthesis
Gomi et al. (2012) reported on the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of a Rho–kinase inhibitor, showcasing the compound's role in medicinal chemistry (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-propan-2-yl-2,7-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2.ClH/c1-11(2)12-15(6-8-16-9-7-15)10-17(12)13(18)19-14(3,4)5;/h11-12,16H,6-10H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVSVGYMYYTHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCNCC2)CN1C(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2672357.png)


![N-[[1-[(4-Fluorophenyl)methyl]triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2672364.png)
![1-methyl-9-(4-methylphenyl)-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-(8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2672366.png)
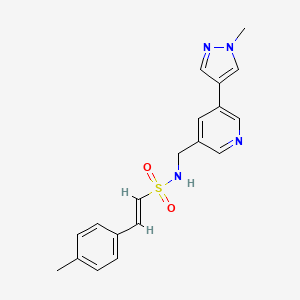
![N-[(6-Methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2672368.png)
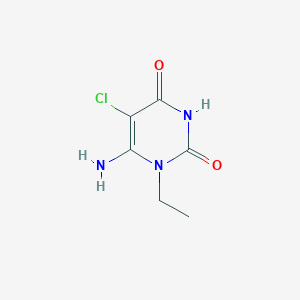
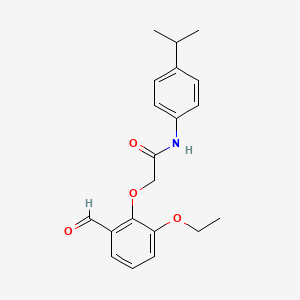
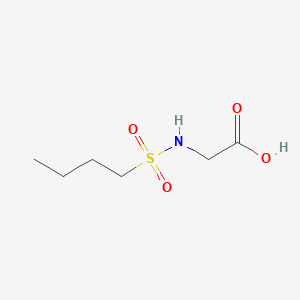
![2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]acetamide](/img/structure/B2672377.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2672378.png)
